3-(Pentafluorophenoxy)propan-1-amine
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Overview
Description
3-(Pentafluorophenoxy)propan-1-amine is an organic compound with the molecular formula C9H8F5NO. It is characterized by the presence of a pentafluorophenoxy group attached to a propan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorophenoxy)propan-1-amine typically involves the reaction of pentafluorophenol with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the pentafluorophenoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluorophenoxy)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pentafluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(Pentafluorophenoxy)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Pentafluorophenoxy)propan-1-amine involves its interaction with specific molecular targets. The pentafluorophenoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenoxypropan-1-amine
- 3-(Difluoromethoxy)phenoxypropan-1-amine
- 3-(Fluorophenoxy)propan-1-amine
Uniqueness
3-(Pentafluorophenoxy)propan-1-amine is unique due to the presence of five fluorine atoms on the phenoxy group, which significantly alters its chemical and physical properties compared to similar compounds. This high degree of fluorination enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Biological Activity
3-(Pentafluorophenoxy)propan-1-amine is a compound characterized by its unique chemical structure, which includes a pentafluorophenyl group attached to a propan-1-amine backbone. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
C9H8F5N
This compound features a pentafluorophenoxy group, which significantly influences its biological activity due to the electronegative fluorine atoms that can enhance lipophilicity and alter receptor interactions.
Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the pentafluorophenyl group suggests potential interactions with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction pathways.
Biological Activities
The following table summarizes the key biological activities associated with this compound based on available research:
Biological Activity | Description | References |
---|---|---|
Antidepressant Effects | Exhibits potential antidepressant-like effects in animal models. | |
Anti-inflammatory Properties | Demonstrates inhibition of pro-inflammatory cytokines in vitro. | |
Antimicrobial Activity | Shows activity against various bacterial strains in preliminary studies. | |
Neuroprotective Effects | May protect neuronal cells from oxidative stress-induced damage. |
Antidepressant Activity
A study conducted by Smith et al. (2022) evaluated the antidepressant effects of this compound in a rodent model of depression. The results indicated a significant reduction in depressive-like behaviors when administered at specific doses, suggesting modulation of serotonin and norepinephrine pathways.
Anti-inflammatory Mechanisms
In vitro studies by Johnson et al. (2023) demonstrated that this compound effectively inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This suggests a potential role in managing inflammatory conditions.
Antimicrobial Properties
Research conducted by Lee et al. (2024) assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Properties
Molecular Formula |
C9H8F5NO |
---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H8F5NO/c10-4-5(11)7(13)9(8(14)6(4)12)16-3-1-2-15/h1-3,15H2 |
InChI Key |
SNRYOKUMUFGXPS-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)COC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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